molecular formula C17H19N5O4S B2667548 2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 1105198-28-4

2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B2667548
CAS RN: 1105198-28-4
M. Wt: 389.43
InChI Key: ZONDIMKFEFHXTQ-UHFFFAOYSA-N
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Description

2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality 2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry in Drug Design

Researchers developed environmentally friendly syntheses for compounds with potential analgesic and antipyretic properties, highlighting a green approach in the drug design and discovery process. This work emphasizes the importance of sustainable methods in developing new therapeutic agents, potentially including compounds like "2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide" (Y. Dathu Reddy et al., 2014).

Polymer Science and Material Engineering

A study on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for preparing PMMA hybrid networks demonstrates the relevance of novel compounds in polymer science. The research outlines how modifications at the molecular level can significantly affect the properties and applications of polymeric materials, suggesting that "2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide" might find applications in material science or as a photoinitiator (Gonul S. Batibay et al., 2020).

Radioligand for Medical Imaging

The development of a selective antagonist ligand for A2B adenosine receptors highlights the use of complex compounds in creating radioligands for medical imaging purposes. This application could be relevant for "2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide", especially in the context of enhancing imaging techniques for various diseases (P. Baraldi et al., 2004).

Anticancer Activity

Research into novel 2, 4-thiazolidinedione derivatives exhibiting promising hypoglycemic activity underscores the therapeutic potential of structurally complex compounds in treating diseases like cancer and diabetes. Such studies suggest that "2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide" could also be investigated for its anticancer or metabolic regulatory properties (A. P. Nikalje et al., 2012).

properties

IUPAC Name

2-[3-methyl-2,6-dioxo-7-(3-phenoxypropyl)purin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-21-14-13(15(24)20-16(21)25)22(17(19-14)27-10-12(18)23)8-5-9-26-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H2,18,23)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONDIMKFEFHXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

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